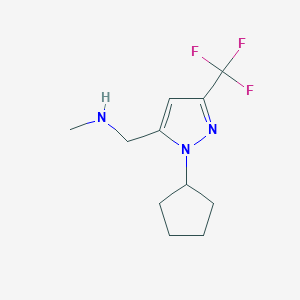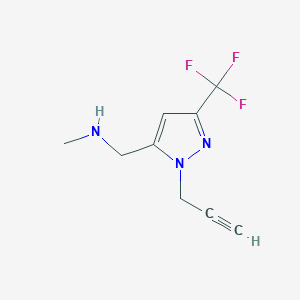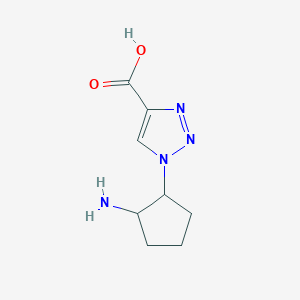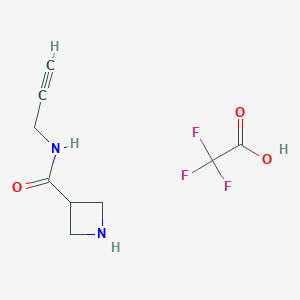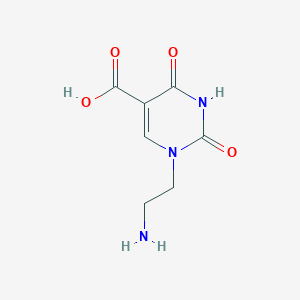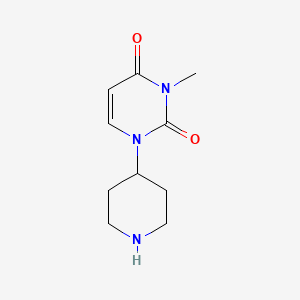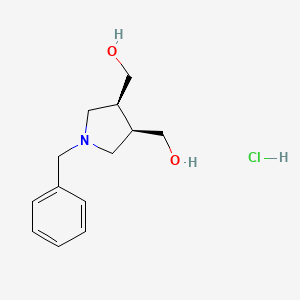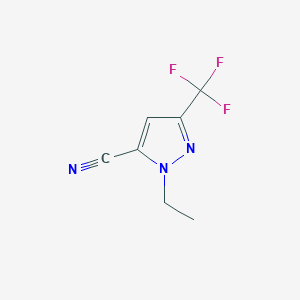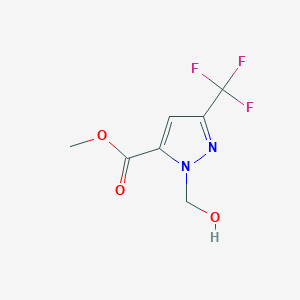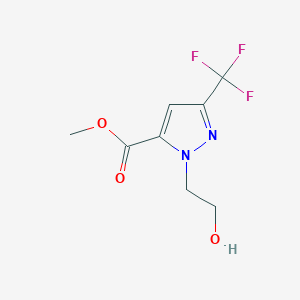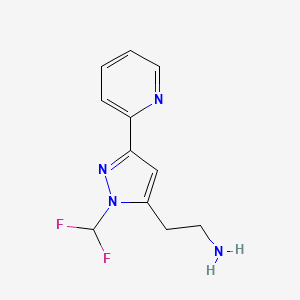![molecular formula C13H17N3 B1480847 1-cyclopentyl-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098053-49-5](/img/structure/B1480847.png)
1-cyclopentyl-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-cyclopentyl-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis
The molecular structure of this compound is based on the 1H-imidazo[1,2-b]pyrazole scaffold . This scaffold is a key structural unit for pharmaceutical, agrochemical, and material science applications .Chemical Reactions Analysis
The chemical reactions involving this compound include a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases, followed by trapping reactions with various electrophiles .Applications De Recherche Scientifique
Applications pharmaceutiques : Isostère non classique de l’indole
Le composé sert d’isostère non classique pour l’indole, ce qui est important dans les produits pharmaceutiques. Il a été utilisé dans la synthèse d’un isostère pour le médicament indolyl pruvansérine, montrant une solubilité améliorée dans les milieux aqueux par rapport au médicament d’origine . Cette propriété est cruciale pour la formulation et la biodisponibilité des médicaments.
Science des matériaux : Précurseur pour les colorants « push-pull »
En science des matériaux, ce squelette est un précurseur pour les colorants « push-pull ». Ces colorants sont essentiels pour créer des matériaux qui répondent aux champs électriques, ce qui est utile dans les capteurs et les dispositifs optoélectroniques . La possibilité de fragmenter le cycle pyrazole ouvre des voies vers de nouveaux matériaux aux propriétés électroniques uniques.
Recherche agrochimique : Squelette bioactif
Le squelette bioactif des 1H-imidazo[1,2-b]pyrazoles a attiré l’attention en raison de ses diverses bioactivités, y compris ses propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires . Cela en fait un composé précieux pour le développement de nouveaux produits agrochimiques capables de protéger les cultures contre diverses maladies et ravageurs.
Chimie médicinale : Solubilité et stabilité métabolique
La solubilité et la stabilité métabolique améliorées du composé en font un candidat prometteur pour la chimie médicinale. Il permet d’explorer des systèmes cycliques hétérocycliques moins courants, conduisant potentiellement à de nouveaux médicaments ayant des propriétés physicochimiques et médicinales uniques .
Synthèse chimique : Fonctionnalisation sélective
Une fonctionnalisation sélective du squelette 1H-imidazo[1,2-b]pyrazole est possible, permettant la création d’une large gamme de dérivés. Ceci est particulièrement utile en chimie synthétique pour le développement de nouveaux composés ayant des propriétés biologiques ou chimiques souhaitées .
Normes analytiques : Composés de référence
Le composé est utilisé comme étalon de référence de haute qualité dans les tests pharmaceutiques, garantissant des résultats précis en chimie analytique . Les étalons de référence sont essentiels pour valider les méthodes et les résultats des expériences scientifiques.
Orientations Futures
The future directions for the research and application of 1-cyclopentyl-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole could include further exploration of its potential applications in various fields of research and industry, as well as a deeper investigation into its synthesis, functionalization, and physicochemical properties .
Mécanisme D'action
Target of Action
It is known that the 1h-imidazo[1,2-b]pyrazole scaffold, to which this compound belongs, has been associated with diverse and very useful bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects .
Mode of Action
It is known that the 1h-imidazo[1,2-b]pyrazole scaffold can be selectively functionalized using a bromine/magnesium exchange, as well as regioselective magnesiations and zincations with 2,2,6,6-tetramethylpiperidyl bases, followed by trapping reactions with various electrophiles .
Biochemical Pathways
Compounds of the 1h-imidazo[1,2-b]pyrazole class have been associated with diverse bioactivities, suggesting they may interact with multiple biochemical pathways .
Result of Action
It is known that the 1h-imidazo[1,2-b]pyrazole scaffold has been associated with diverse and very useful bioactivities .
Action Environment
It is known that the 1h-imidazo[1,2-b]pyrazole scaffold can be selectively functionalized under various conditions .
Analyse Biochimique
Biochemical Properties
1-cyclopentyl-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound can act as both an inhibitor and a substrate for these enzymes, affecting the metabolism of other compounds . Additionally, it interacts with various receptors, such as the serotonin receptor, influencing neurotransmission and other cellular processes .
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . The compound also affects the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and proliferation . Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain kinases, leading to changes in downstream signaling pathways . The compound also affects gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and enzyme activity . These effects can persist even after the compound has been removed from the culture medium .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it can cause toxic effects, including liver damage and neurotoxicity . These adverse effects are likely due to the compound’s interaction with multiple targets in the body, leading to off-target effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities, some of which may contribute to the compound’s overall effects . The compound also affects metabolic flux by altering the activity of key enzymes in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to specific proteins, which can affect its localization and accumulation . The compound is also distributed to various tissues in the body, where it can exert its effects .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it can affect its activity and function. The compound can be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins . It can also be localized to the mitochondria, where it can affect mitochondrial function and energy production . These localization patterns are influenced by targeting signals and post-translational modifications .
Propriétés
IUPAC Name |
1-cyclopentyl-6-cyclopropylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-4-11(3-1)15-7-8-16-13(15)9-12(14-16)10-5-6-10/h7-11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXBZWDEXKIUQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN3C2=CC(=N3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


